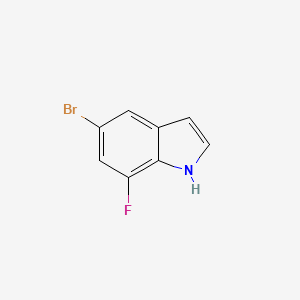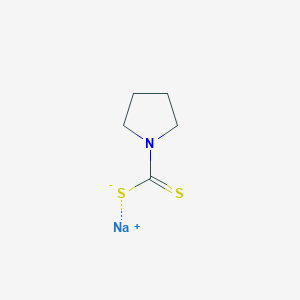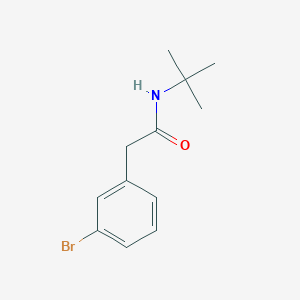
1-butil-1H-indol-3-carbaldehído
Descripción general
Descripción
1-butyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that has been extensively studied due to its importance as an intermediate in the synthesis of various biologically active compounds and indole alkaloids. The indole moiety is a prevalent structure in many natural products and pharmaceuticals, making the chemistry of indole derivatives a significant area of research.
Synthesis Analysis
The synthesis of indole derivatives, such as 1-butyl-1H-indole-3-carbaldehyde, often involves multi-component reactions that allow for the efficient construction of complex molecules. A three-component, one-pot domino reaction has been developed that combines the allylindation of 1H-indole-3-carbaldehyde with the dehydrative alkylation of stabilized C-nucleophiles or N-nucleophiles, leading to variously functionalized indolylbutenes . This method represents a highly efficient approach to access a wide range of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated through crystallography. For instance, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle of 70.18° between the indole and the 4-methoxyphenyl ring systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of indole derivatives.
Chemical Reactions Analysis
Indole-3-carbaldehyde derivatives are versatile intermediates in organic synthesis. They readily undergo C–C and C–N coupling reactions and reductions, making them valuable precursors for the construction of heterocyclic derivatives . These reactions are pivotal for the synthesis of many biologically active compounds, highlighting the importance of indole-3-carbaldehyde chemistry in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 1-butyl-1H-indole-3-carbaldehyde are influenced by their molecular structure. The presence of the carbonyl group on the indole ring makes these compounds reactive towards nucleophiles, and their crystalline structure can be stabilized by van der Waals forces . These properties are essential for the design and development of new compounds with desired biological activities.
Aplicaciones Científicas De Investigación
Reacciones Multicomponente (RMC)
1-butil-1H-indol-3-carbaldehído: juega un papel fundamental en las RMC, que son estrategias sostenibles para sintetizar moléculas complejas. Estas reacciones tienen altos rendimientos, son rápidas y rentables, y se alinean con los principios de la química verde . El derivado del indol es un precursor clave para la creación de estructuras biológicamente activas, como los derivados del carbazol, triazol y pirimidina.
Actividad Biológica
El núcleo del indol, incluidos los derivados como el This compound, exhibe actividades biológicas significativas. Ha mostrado potencial como antioxidante, antibiótico, antiinflamatorio y agente antimicrobiano. Además, se ha estudiado por sus propiedades anticancerígenas, antihiperglucémicas y anti-VIH .
Síntesis de Moieties Alcaloides
Los derivados del indol son frecuentes en productos naturales y medicamentos, jugando un papel crucial en la biología celular. This compound se utiliza en la síntesis de alcaloides del indol, que son compuestos de interés para el tratamiento de diversos trastornos, incluidos el cáncer y las infecciones microbianas .
Aplicaciones Antifúngicas
Este compuesto ha demostrado propiedades antifúngicas, contribuyendo a la protección contra enfermedades como la quitridiomicosis en anfibios. Esto es particularmente relevante para las especies que portan ciertas bacterias en su piel, que utilizan el indol-3-carbaldehído para la defensa .
Agentes Hipoglucémicos
La investigación ha explorado el uso de This compound en el desarrollo de agentes hipoglucémicos. Estos agentes son cruciales para controlar los niveles de azúcar en la sangre en pacientes diabéticos .
Investigación Antiviral
El compuesto se ha investigado por su potencial como inhibidor de las proteasas virales, con aplicaciones en la creación de agentes antivirales en cultivo celular. Esto incluye investigación sobre tratamientos para virus como el Dengue .
Safety and Hazards
- Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–19. Read more
- 1-Butyl-1h-indole-3-carbaldehyde. MilliporeSigma. Link
Mecanismo De Acción
Target of Action
1-Butyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to these targets . This makes it a valuable precursor for the development of new therapeutically useful derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and affect various biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
1-butyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, which are essential for the synthesis of biologically active molecules . The compound’s aldehyde group allows it to undergo various chemical transformations, making it a versatile precursor in organic synthesis. It interacts with enzymes such as oxidoreductases, which facilitate its conversion to other biologically active compounds . Additionally, 1-butyl-1H-indole-3-carbaldehyde can form Schiff bases with amino acids and proteins, influencing their structure and function .
Cellular Effects
1-butyl-1H-indole-3-carbaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This interaction highlights its potential role in immune modulation and inflammation. Furthermore, 1-butyl-1H-indole-3-carbaldehyde has been observed to exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1-butyl-1H-indole-3-carbaldehyde involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity . For example, it can inhibit the activity of certain oxidoreductases, leading to the accumulation of reactive oxygen species and subsequent cellular damage . Additionally, 1-butyl-1H-indole-3-carbaldehyde can modulate the expression of genes involved in inflammation and immune response, further elucidating its role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-butyl-1H-indole-3-carbaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that 1-butyl-1H-indole-3-carbaldehyde can degrade into other biologically active compounds, which may contribute to its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to 1-butyl-1H-indole-3-carbaldehyde can lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-butyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-butyl-1H-indole-3-carbaldehyde exerts its therapeutic effects without causing significant harm .
Metabolic Pathways
1-butyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other biologically active compounds . The compound can undergo oxidation to form indole-3-carboxylic acid, which is further metabolized through pathways involving cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-butyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, 1-butyl-1H-indole-3-carbaldehyde can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-butyl-1H-indole-3-carbaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . Its presence in these subcellular compartments allows it to interact with various biomolecules, modulating their activity and function .
Propiedades
IUPAC Name |
1-butylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRUOQXWPPSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297106 | |
| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119491-09-7 | |
| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119491-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)







